molecular formula C12H11NO B8706605 2-methyl-6-phenyl-1H-pyridin-4-one CAS No. 7500-03-0

2-methyl-6-phenyl-1H-pyridin-4-one

Cat. No. B8706605
CAS RN: 7500-03-0
M. Wt: 185.22 g/mol
InChI Key: ZEXVWTQBKCZIDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-6-phenyl-1H-pyridin-4-one is a useful research compound. Its molecular formula is C12H11NO and its molecular weight is 185.22 g/mol. The purity is usually 95%.
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properties

CAS RN

7500-03-0

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

2-methyl-6-phenyl-1H-pyridin-4-one

InChI

InChI=1S/C12H11NO/c1-9-7-11(14)8-12(13-9)10-5-3-2-4-6-10/h2-8H,1H3,(H,13,14)

InChI Key

ZEXVWTQBKCZIDH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C=C(N1)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2,2,6,6-tetramethylpiperidine (18.2 ml) in THF (160 ml) at −78° C. was added dropwise n-BuLi (43 ml, 2.5M solution in Hex). After the addition, the reaction mixture was stirred for 30 min at −78° C. To this solution was added intermediate 1.1 (6.17 g) in THF (20 ml) at −78° C. After addition, stirring was continued for 30 min. A solution of benzonitrile (4.67 ml) in THF (20 ml) at −78° C. was added dropwise. After addition, the mixture was slowly warmed to −50° C. and stirred for 20 min. The solution was poured into 10% aq. HCl (200 ml), stirred for 45 min at RT and neutralized with aq. NaOH to pH 9-10. The org. phase was separated, the aq. phase extracted twice with EA, and the combined org. phases dried over MgSO4. CC (Hept/EA 1:1, then DCM/MeOH 95:5, then DCM/MeOH 8:2) afforded 1.96 g of the desired compound.
Quantity
18.2 mL
Type
reactant
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
reactant
Reaction Step One
[Compound]
Name
intermediate 1.1
Quantity
6.17 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
20 mL
Type
reactant
Reaction Step Five
Quantity
4.67 mL
Type
solvent
Reaction Step Five

Synthesis routes and methods II

Procedure details

To a −78° C. cooled solution of 2,2,6,6-tetramethylpiperidine (157 g) in THF (830 mL) was added n-butyllithium (1.6 M in hexane, 697 mL) over 45 min. After 25 min stirring at −78° C. a solution of intermediate 1.4 (63 g) in THF (200 mL) was added to the mixture over 25 min, followed by a solution of benzonitrile (47.9 mL) in THF (200 mL) over 30 min. The cooling bath was removed and the mixture was allowed to warm to −56° C. over 1.5 h. HCl (32%, 186.5 g) was added, followed by water (400 mL) and THF (200 mL). The phases were separated. The org. phase was washed with water and HCl (32%, 150 mL) was added, followed by water (200 mL). The phases were separated and the aq. phase was evaporated off. The residue was taken up in toluene and evaporated to dryness to afford 249 g of the desired compound with 13% purity. No further purification was performed.
Quantity
157 g
Type
reactant
Reaction Step One
Name
Quantity
830 mL
Type
reactant
Reaction Step One
Quantity
697 mL
Type
reactant
Reaction Step Two
[Compound]
Name
intermediate 1.4
Quantity
63 g
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
47.9 mL
Type
reactant
Reaction Step Four
Name
Quantity
200 mL
Type
reactant
Reaction Step Four

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